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molecular formula Cl2CoH12O6 B8815575 Dichlorocobalt hexahydrate

Dichlorocobalt hexahydrate

Cat. No. B8815575
M. Wt: 237.93 g/mol
InChI Key: GFHNAMRJFCEERV-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US07381833B2

Procedure details

Sodium borohydride (161 mg, 4.25 mmol) was added to and dissolved in N,N-dimethylacetamide (1.5 mL) at room temperature, followed by addition of an N,N-dimethylacetamide solution (1.0 mL) of tert-butyl 1-chlorocyclopropane-1-carboxylate (hereinafter the compound will be referred to as “compound (4a)”) (500 mg, 2.83 mmol) at 10C. Cobalt chloride hexahydrate (3.3 mg, 0.014 mmol) was added to the resultant solution. After completion of addition, the resultant mixture was stirred at 40° C. for 21 hours. After completion of reaction, the whole reaction mixture was diluted with an HPLC mobile phase to 50 mL, to thereby yield a solution containing 320.3 mg (yield: 80%) of the title compound. Yield was determined by means of high performance liquid chromatography (HPLC) (the same shall apply hereinafter).
Quantity
161 mg
Type
reactant
Reaction Step One
[Compound]
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 mL
Type
solvent
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
3.3 mg
Type
catalyst
Reaction Step Six
Name
tert-butyl 1-chlorocyclopropane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
1 mL
Type
solvent
Reaction Step Seven
Yield
80%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].Cl[C:4]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5]1>CN(C)C(=O)C.O.O.O.O.O.O.[Co](Cl)Cl>[CH:4]1([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[CH2:6][CH2:5]1 |f:0.1,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
161 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
compound ( 4a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C(C)=O)C
Step Six
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.3 mg
Type
catalyst
Smiles
O.O.O.O.O.O.[Co](Cl)Cl
Step Seven
Name
tert-butyl 1-chlorocyclopropane-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(CC1)C(=O)OC(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
the whole reaction mixture
ADDITION
Type
ADDITION
Details
was diluted with an HPLC mobile phase to 50 mL
CUSTOM
Type
CUSTOM
Details
to thereby yield a solution

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 320.3 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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